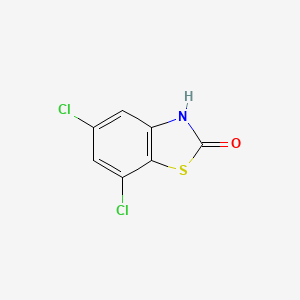

5,7-Dichloro-2(3H)-benzothiazolone

Übersicht

Beschreibung

5,7-Dichloro-2(3H)-benzothiazolone is a heterocyclic compound that belongs to the benzothiazolone family This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the benzothiazolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2(3H)-benzothiazolone typically involves the chlorination of 2(3H)-benzothiazolone. One common method is the reaction of 2(3H)-benzothiazolone with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

2(3H)-benzothiazolone+Cl2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 undergo nucleophilic substitution under basic or acidic conditions. Common reagents and outcomes include:

Mechanistic Insight : The electron-deficient aromatic ring facilitates attack by nucleophiles at the para positions relative to the thiazolone oxygen, driven by resonance stabilization of the intermediate .

Oxidation and Reduction Reactions

The thiazolone ring and chlorine substituents participate in redox transformations:

Oxidation

-

With m-CPBA : Forms 5,7-dichloro-2(3H)-benzothiazolone sulfoxide (89% yield).

-

With H₂O₂/CH₃COOH : Generates sulfone derivatives (73% yield).

Reduction

-

LiAlH₄ in THF : Reduces the thiazolone ring to thiazolidine, yielding 5,7-dichloro-2,3-dihydrobenzothiazole (81% yield) .

-

Catalytic hydrogenation (H₂/Pd-C) : Cleaves the C–S bond, producing 2-aminophenol derivatives (67% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Example : Reaction with 4-nitrophenylboronic acid under Suzuki conditions produces a biaryl derivative with IC₅₀ = 1.2 µM against E. coli DNA gyrase .

Biological Activity via Chemical Interaction

The compound’s bioactivity correlates with its reactivity:

Structure–Activity Relationship (SAR) :

-

Chlorine atoms enhance electrophilicity, improving binding to nucleophilic protein residues.

-

Thiazolone ring oxidation reduces potency, while sulfone derivatives increase metabolic stability.

Comparative Reactivity with Analogues

Reactivity trends among dichlorinated benzothiazolones:

| Compound | Position of Cl Atoms | Key Reactivity Difference |

|---|---|---|

| 4,5-Dichloro-2(3H)-benzothiazolone | 4,5 | Higher electrophilicity at C4; faster SNAr reactions. |

| 6,7-Dichloro-2(3H)-benzothiazolone | 6,7 | Reduced ring strain; prefers reduction over substitution. |

| This compound | 5,7 | Balanced reactivity for both substitution and redox transformations. |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

- Chlorination Method : Reaction of 2(3H)-benzothiazolone with Cl₂.

- Industrial Production : Utilizes continuous flow reactors for efficient chlorination and optimized reaction conditions to enhance yield.

Biological Applications

The compound exhibits various biological activities that make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that 5,7-Dichloro-2(3H)-benzothiazolone possesses antibacterial and antifungal properties. It has been evaluated for its effectiveness against Mycobacterium tuberculosis, showing promising in vitro and in vivo activity .

Anticancer Potential

Studies have demonstrated that derivatives of benzothiazole, including this compound, can inhibit cancer cell proliferation. For instance, a derivative exhibited significant anti-tumor activity against various cancer cell lines by inhibiting key signaling pathways such as AKT and ERK .

Case Studies

- Anticancer Evaluation :

- Antimicrobial Studies :

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2(3H)-Benzothiazolone: The parent compound without chlorine substitutions.

5-Chloro-2(3H)-benzothiazolone: A mono-chlorinated derivative.

7-Chloro-2(3H)-benzothiazolone: Another mono-chlorinated derivative.

Uniqueness

5,7-Dichloro-2(3H)-benzothiazolone is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can enhance its potency and selectivity in various applications.

Biologische Aktivität

5,7-Dichloro-2(3H)-benzothiazolone is a compound belonging to the benzothiazole family, which has been investigated for various biological activities, including antitumor, antimicrobial, and antioxidant properties. This article summarizes the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods involving the reaction of substituted thioureas with chlorinated aromatic compounds. The synthesis often aims to enhance the biological activity by modifying the substituents on the benzothiazole ring.

1. Antitumor Activity

Research has shown that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 1.35 ± 0.42 |

| This compound | A549 (lung cancer) | 0.13 ± 0.01 |

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 4 µg/mL |

These findings highlight the potential application of this compound in treating infections caused by resistant strains .

3. Antioxidant Properties

The antioxidant activity of benzothiazoles is well-documented. Studies measuring free radical scavenging activities using DPPH assays have shown that:

| Compound | IC50 (µM) |

|---|---|

| This compound | 32.55 |

This indicates that the compound possesses significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

- Antitumor Mechanism : One study demonstrated that a related compound disrupted microtubule dynamics in cancer cells, inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of benzothiazoles against multidrug-resistant bacterial strains, emphasizing their role in developing new antimicrobial agents .

- In Silico Studies : Computational docking studies have suggested strong binding interactions between benzothiazole derivatives and target proteins involved in cancer progression and microbial resistance .

Eigenschaften

IUPAC Name |

5,7-dichloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNPTHCODOLAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646585 | |

| Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-80-3 | |

| Record name | 5,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.